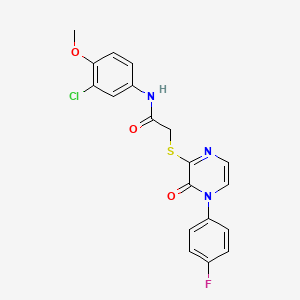

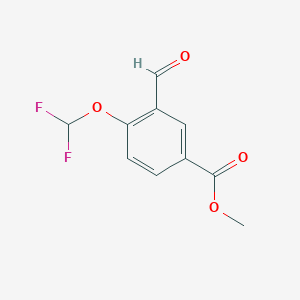

![molecular formula C9H7NO3S B2422225 Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate CAS No. 1360929-34-5](/img/structure/B2422225.png)

Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” is a chemical compound with the molecular formula C9H7NO3S . It is a structurally related molecule to 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .

Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C9H7NO3S/c1-13-9(12)6-4-10-8(11)5-2-3-14-7(5)6/h2-4H,1H3, (H,10,11) .

Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” can be complex and diverse. For instance, it can participate in aldol-type reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” can be determined using various analytical techniques. For instance, its melting point, mass spectrometry data, and infrared spectroscopy data can provide valuable information about its properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties A foundational aspect of the applications of Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate involves its synthesis and the exploration of its chemical properties. Research has been focused on developing novel synthetic routes and methodologies to access these compounds efficiently. For instance, studies have demonstrated the synthesis of highly functionalized tetrahydropyridines via [4 + 2] annulation processes, showcasing the versatility of pyridine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003). Additionally, the exploration of enaminones derived from α-amino acids and their application in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates further illustrates the compound's utility in constructing complex heterocyclic frameworks (Grošelj et al., 2013).

Biological Applications The structural analogs of Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate have been studied for various biological activities. Some compounds have been investigated for their anti-inflammatory potential, highlighting the significance of thienopyridine derivatives in medicinal chemistry (Moloney, 2001). Furthermore, the corrosion inhibitive behavior of certain Schiff bases on mild steel surfaces in acidic media has been examined, indicating the application of these compounds in material protection and industrial applications (Murmu et al., 2019).

Pharmacological Research The exploration of pyridine and thienopyridine derivatives extends to pharmacological research, where their potential as allosteric modulators of receptors has been investigated. For example, the study of 3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide (LY2033298) as an allosteric modulator of muscarinic acetylcholine receptors underscores the therapeutic promise of such compounds (Valant et al., 2012).

Safety and Hazards

Zukünftige Richtungen

“Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” and its structurally related molecules have potential applications in medicinal chemistry due to their reported anti-inflammatory activity . Future research could focus on optimizing its synthesis and exploring its biological activities in more detail.

Eigenschaften

IUPAC Name |

methyl 4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-9(12)6-4-10-8(11)5-2-3-14-7(5)6/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPGTQXSUVAHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

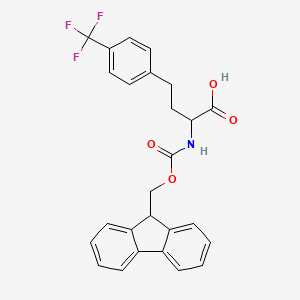

![1-benzyl-N-butyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2422148.png)

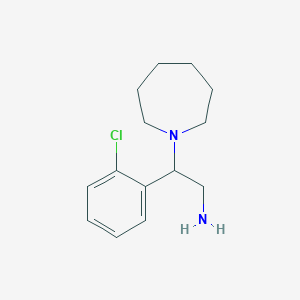

![Tert-butyl 2-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2422151.png)

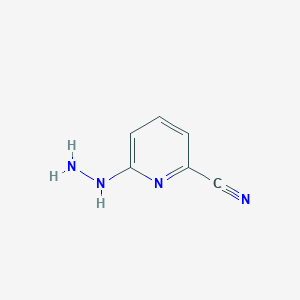

![7-butyl-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2422152.png)

![8-(5-chloro-2-methoxyphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2422153.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2422155.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2422157.png)